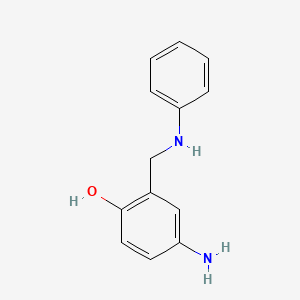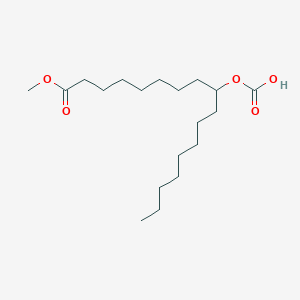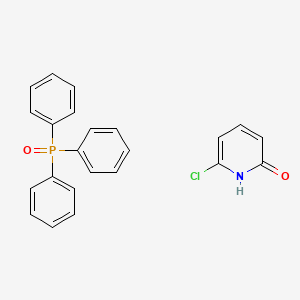
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene is a compound that combines a chlorinated pyridinone with a diphenylphosphorylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyridin-2-one typically involves the chlorination of pyridin-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The diphenylphosphorylbenzene moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene can undergo various chemical reactions, including:
Oxidation: The pyridinone ring can be oxidized to form N-oxides.
Reduction: The chlorinated pyridinone can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Pyridinone N-oxides.
Reduction: Aminopyridines.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene involves its interaction with specific molecular targets. The pyridinone ring can act as a hydrogen bond donor and acceptor, allowing it to bind to various biological targets. The diphenylphosphorylbenzene moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1H-pyridin-2-one: Shares the pyridinone core but lacks the diphenylphosphorylbenzene moiety.
Diphenylphosphorylbenzene: Contains the diphenylphosphorylbenzene moiety without the pyridinone ring.
Uniqueness
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene is unique due to the combination of the chlorinated pyridinone and diphenylphosphorylbenzene moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
498547-40-3 |
|---|---|
Formule moléculaire |
C23H19ClNO2P |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H15OP.C5H4ClNO/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-4-2-1-3-5(8)7-4/h1-15H;1-3H,(H,7,8) |
Clé InChI |
WLGRRYKLHPGIIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=O)NC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


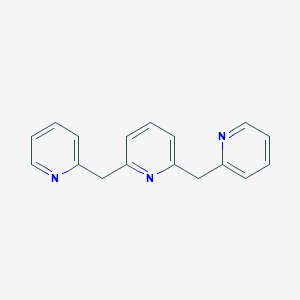
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
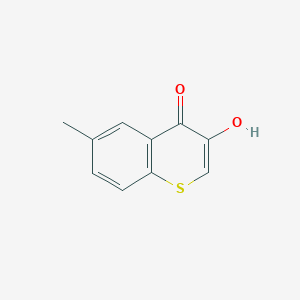
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
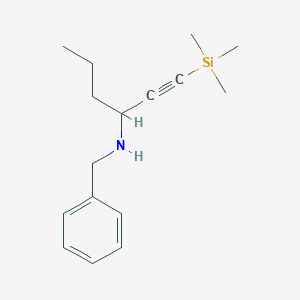
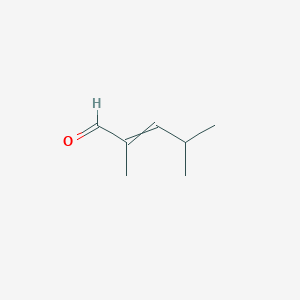
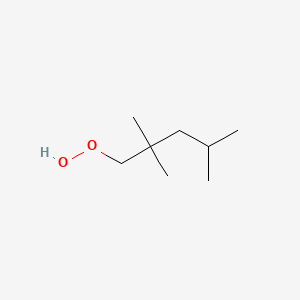
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
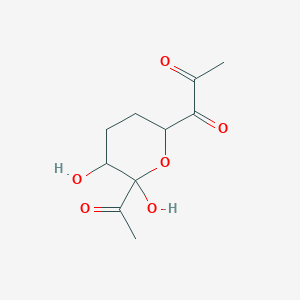
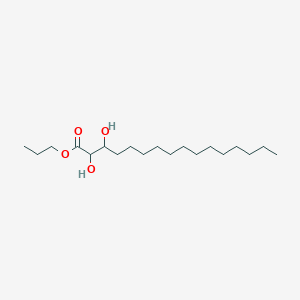
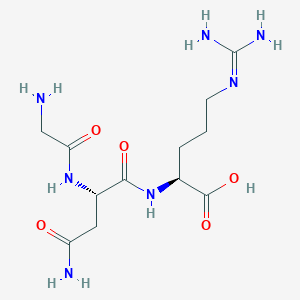
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
